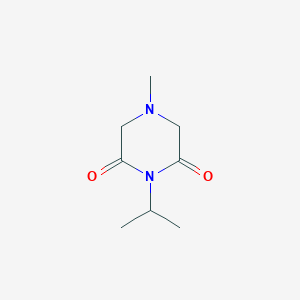
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPD is a cyclic imide that belongs to the family of piperazine-2,6-diones. It is a white crystalline solid that is soluble in water and organic solvents. MPD has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In recent years, MPD has gained attention in scientific research due to its potential applications in the fields of materials science, catalysis, and drug discovery.
Mecanismo De Acción
The mechanism of action of MPD is not fully understood. However, it has been suggested that MPD may act as a nucleophile, which can react with electrophiles such as alkylating agents. This reaction can lead to the formation of covalent adducts, which can modulate the activity of enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
MPD has been shown to have various biochemical and physiological effects. For example, MPD has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which has potential applications in the treatment of type 2 diabetes. MPD has also been shown to inhibit the growth of cancer cells, which has potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPD is its versatility as a building block for the synthesis of various compounds. MPD is also relatively easy to synthesize and purify. However, one limitation of MPD is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of MPD in scientific research. For example, MPD could be used as a building block for the synthesis of new cyclic peptides with potential applications in drug discovery. MPD could also be used as a ligand in coordination chemistry to synthesize new catalysts with potential applications in materials science. Additionally, the mechanism of action of MPD could be further elucidated to better understand its potential applications in various fields.
Conclusion:
In conclusion, MPD is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPD can be synthesized via various methods and has been used as a building block for the synthesis of various compounds. MPD has also been shown to have various biochemical and physiological effects, which have potential applications in drug discovery and cancer therapy. While there are some limitations to the use of MPD in certain experiments, there are many future directions for the use of MPD in scientific research.
Métodos De Síntesis
MPD can be synthesized via various methods, including the reaction of succinic anhydride with isopropylamine and subsequent alkylation with methyl iodide. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of MPD can be improved by using a solvent such as dimethyl sulfoxide or N-methylpyrrolidone.
Aplicaciones Científicas De Investigación
MPD has been used in scientific research as a building block for the synthesis of various compounds. For example, MPD has been used as a precursor for the synthesis of cyclic peptides, which have potential applications in drug discovery. MPD has also been used as a ligand in coordination chemistry, which has potential applications in catalysis and materials science.
Propiedades
Número CAS |
13480-20-1 |
|---|---|
Nombre del producto |
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-ylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)10-7(11)4-9(3)5-8(10)12/h6H,4-5H2,1-3H3 |
Clave InChI |
DTTCYIHEIBLGON-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)CN(CC1=O)C |
SMILES canónico |
CC(C)N1C(=O)CN(CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



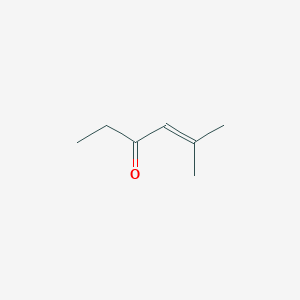
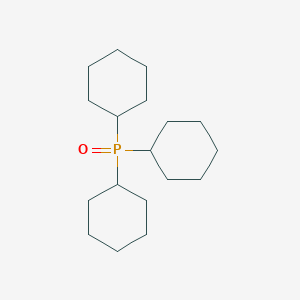

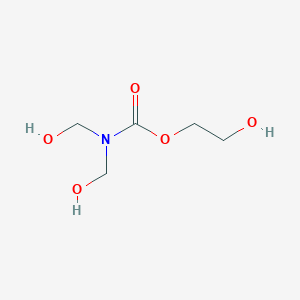
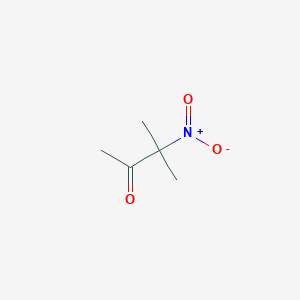


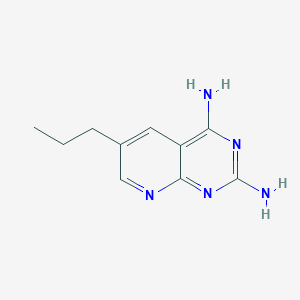

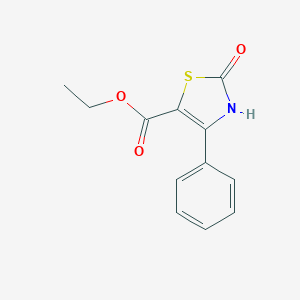
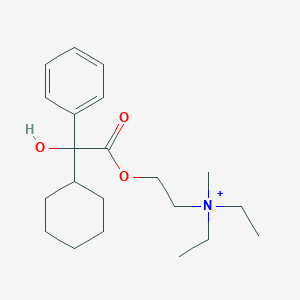

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
